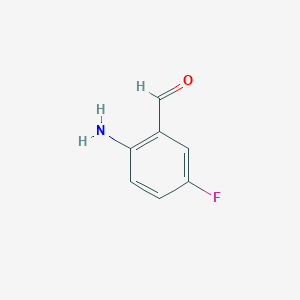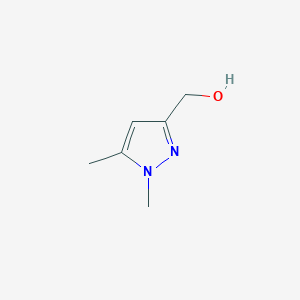
(1,5-二甲基-1H-吡唑-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a chemical compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol are metal ions, specifically copper (II) ions . These ions are crucial in the catalytic activity of certain enzymes, such as catecholase .
Mode of Action
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, as a pyrazole-based ligand, coordinates with metal ions through its pyrazole sp2-nitrogen . This interaction enhances the catalytic activity of the metal ions, particularly in the oxidation reaction of catechol to o-quinone .
Biochemical Pathways
The compound affects the biochemical pathway involving the oxidation of catechol to o-quinone . This reaction is catalyzed by the enzyme catecholase, which contains copper (II) ions at its active sites . The compound, acting as a ligand, enhances the catalytic activity of these ions, thereby influencing the pathway .
Pharmacokinetics
Its molecular weight (12616) and formula (C6H10N2O) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the enhanced catalytic activity of copper (II) ions in the oxidation of catechol to o-quinone . This leads to excellent catalytic activities for this reaction .
Action Environment
The action of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is influenced by several environmental factors. The type of solvent, the type of metal ion, the anion in the metal salt, and the ratios of ligands and metal salts all impact the formation of complexes and thus the compound’s catalytic activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the desired product.
Industrial Production Methods: For industrial-scale production, the use of dimethyl sulfate in an alkaline medium as the alkylation agent is preferred due to its cost-effectiveness and higher yield . The reaction is conducted in a 20% aqueous solution of sodium hydroxide at elevated temperatures.
化学反应分析
Types of Reactions: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and carboxylic acids .
相似化合物的比较
(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol: Similar in structure but differs in the position of the hydroxyl group.
(1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol: Another isomer with different substitution patterns on the pyrazole ring.
Uniqueness: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and in synthetic applications .
属性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMHIHXRARJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380020 |
Source


|
| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153912-60-8 |
Source


|
| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
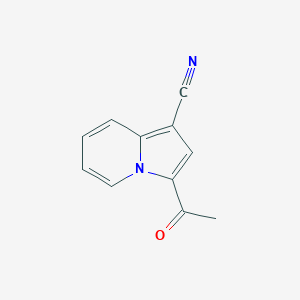
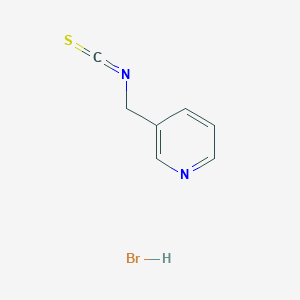
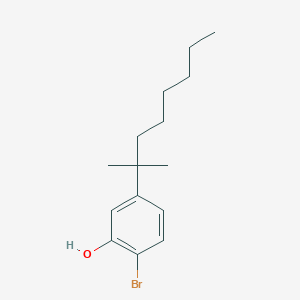
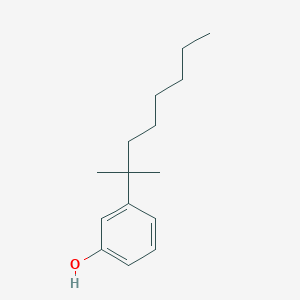
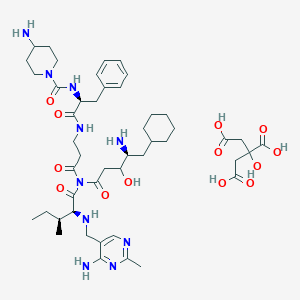
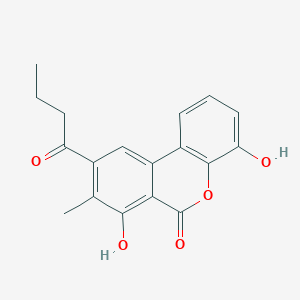
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
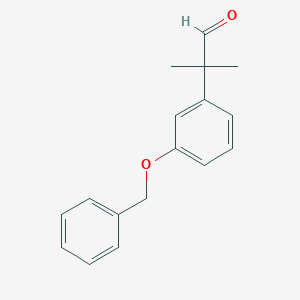

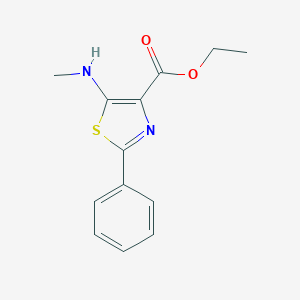
![[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B139798.png)
